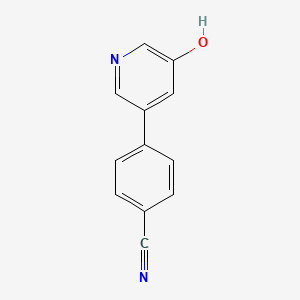

4-(5-Hydroxypyridin-3-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-hydroxypyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-6-9-1-3-10(4-2-9)11-5-12(15)8-14-7-11/h1-5,7-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDNBJAEMADBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682548 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-35-3 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Hydroxypyridin 3 Yl Benzonitrile and Analogues

Strategic Disconnection Approaches for the Target Scaffold

The retrosynthetic analysis of 4-(5-Hydroxypyridin-3-yl)benzonitrile reveals several logical disconnection points. The most prominent strategy involves severing the carbon-carbon bond between the pyridine (B92270) and the benzonitrile (B105546) rings. This approach leads to a pyridine-based precursor and a benzene-based precursor, which can be coupled using modern cross-coupling reactions. Key pyridine synthons would include a 3-halo-5-hydroxypyridine (or a protected version) and a corresponding boronic acid or organozinc reagent. The benzene (B151609) partner would be a 4-cyanophenylboronic acid or a 4-halobenzonitrile, depending on the specific coupling reaction employed.

An alternative disconnection involves the construction of the pyridine ring itself from acyclic precursors. This approach would involve forming one or more of the C-C or C-N bonds of the heterocycle in the final stages of the synthesis. This can be achieved through various cyclization strategies, such as those involving α,β-unsaturated systems, dicarbonyl compounds, and a nitrogen source.

Carbon-Carbon Bond Formation Strategies

The formation of the aryl-pyridyl bond is a cornerstone of many synthetic routes toward this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions offer a versatile and efficient means to create C-C bonds between aromatic and heteroaromatic rings with high functional group tolerance. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most robust methods for forming aryl-aryl and aryl-heteroaryl bonds. nih.govlibretexts.org The general catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For the synthesis of the target scaffold, this would typically involve the reaction of a 3-halopyridine derivative with a 4-cyanophenylboronic acid. Research has shown that the reactivity of halopyridines in Suzuki coupling can be influenced by the position of the halogen. Notably, 3-halopyridines often exhibit higher reactivity compared to 2-halopyridines, making this a favorable approach. researchgate.net The hydroxyl group on the pyridine ring is typically protected (e.g., as a methoxy (B1213986) or benzyloxy ether) during the coupling reaction to prevent interference with the catalytic cycle.

A variety of palladium catalysts and ligands can be employed, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and more sterically demanding biaryl phosphines being common. libretexts.org The choice of base and solvent is also critical for optimizing reaction yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | High | researchgate.net |

| Halogenated Pyridines | L-aspartic acid derivative (9-BBN) | Pd(PPh₃)₄ | K₃PO₄ (aq.) | THF | Variable | researchgate.net |

The Negishi coupling provides a powerful alternative to the Suzuki-Miyaura reaction. This method involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to successful couplings where other methods fail. organic-chemistry.org The reaction is known for its broad scope, allowing the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

In the context of synthesizing this compound, the Negishi coupling could be performed between a 3-halopyridine (with a protected hydroxyl group) and a pre-formed 4-cyanophenylzinc halide. Alternatively, the organozinc reagent can be generated in situ. Palladium catalysts, often with phosphine ligands, are typically used to achieve high yields and functional group tolerance. wikipedia.orgnih.gov

Table 2: Key Features of Negishi Coupling

| Feature | Description |

|---|---|

| Organometallic Reagent | Organozinc compounds (R-Zn-X) |

| Electrophile | Aryl, vinyl, or alkyl halides/triflates |

| Catalyst | Typically Palladium(0) or Nickel(0) complexes |

| Advantages | High reactivity, broad substrate scope, high functional group tolerance |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with a suitable electrophile.

For a pyridine scaffold, a DMG at the C3 or C5 position could direct metalation to the neighboring carbon. However, the direct metalation of pyridines can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu The use of appropriate directing groups and carefully controlled reaction conditions are essential to favor the desired deprotonation pathway. harvard.edu For a 5-hydroxypyridine derivative, the hydroxyl group would first need to be converted into an effective DMG, such as a carbamate (B1207046) (-OCONR₂) or a methoxymethyl ether (-OMOM), which are known to direct ortho-lithiation effectively. organic-chemistry.org Following metalation at C4 or C6, a subsequent functionalization step would be required to introduce the aryl group, potentially through a metalation-boronation-Suzuki coupling sequence.

Cyclization Reactions for Pyridine Ring Formation

Constructing the pyridine ring from acyclic precursors offers a fundamentally different approach to the target molecule. These methods build the heterocyclic core, incorporating the required substituents during the cyclization process.

One notable strategy involves the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) in acetic acid. This reaction proceeds via a ring-opening and recyclization cascade to form the corresponding pyridin-4-one derivatives. mdpi.comresearchgate.net Subsequent deprotection of the benzyloxy and/or pyridone functionalities can yield 3-hydroxypyridine (B118123) structures. mdpi.comresearchgate.net

Another powerful method is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This approach provides a general, single-step access to polysubstituted 3-hydroxypyridine scaffolds under mild conditions, often catalyzed by a Lewis acid such as Nd(OTf)₃. rsc.org By choosing a dienophile containing a protected or precursor cyano group, this method could be adapted for the synthesis of analogues of this compound.

Other cyclization strategies for forming 3,5-disubstituted pyridines have been developed starting from precursors like 3,5-diacetylpyridine, which can undergo condensation and subsequent cyclization reactions to build more complex fused or substituted pyridine systems. nih.govnih.gov

Functional Group Transformations and Derivatization

Functional group transformations are pivotal in the synthesis of this compound and its derivatives. These reactions allow for the introduction and modification of the hydroxyl and nitrile moieties, as well as other functional groups, to build the target molecular architecture and to synthesize a variety of analogues for further studies.

The introduction of a hydroxyl group at the C3 position of a pyridine ring is a critical step in the synthesis of the target compound. Direct C-H hydroxylation of pyridines, particularly at the C3 position, is challenging due to the electron-deficient nature of the pyridine ring. researchgate.netnacatsoc.org However, innovative methods have been developed to achieve this transformation with high regioselectivity.

One effective strategy involves the photochemical valence isomerization of pyridine N-oxides. researchgate.netnacatsoc.org This metal-free approach offers operational simplicity and is compatible with a diverse array of functional groups. The reaction proceeds by photoexcitation of a pyridine N-oxide, which leads to the formation of an oxaziridine (B8769555) intermediate. This intermediate then undergoes valence isomerization to an epoxide, and subsequent acid-promoted ring-opening yields the desired C3-hydroxylated pyridine. researchgate.net This method has been successfully applied to a broad range of electronically differentiated C4-substituted pyridine N-oxides, affording the C3-hydroxy pyridine derivatives in moderate to good yields. researchgate.net

Another approach to obtaining hydroxypyridines is through the deprotection of a precursor, such as a benzyloxypyridine. The benzyl (B1604629) ether group is a common choice for protecting hydroxyl functionalities due to its stability under various reaction conditions. organic-chemistry.org The synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been achieved through a two-stage process starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones. These pyrones are first reacted with ammonium acetate in acetic acid to form the corresponding 3-benzyloxypyridin-4(1H)-ones, which are then debenzylated to yield the final 3-hydroxypyridin-4(1H)-ones. mdpi.comurfu.ru

The hydroxyl group, once introduced, can be further modified through etherification. For instance, the synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile involves the reaction of a hydroxylated benzonitrile intermediate with N-(3-chloropropyl) morpholine. google.com This demonstrates a common strategy for introducing alkoxy side chains, which can be used to modulate the physicochemical properties of the final compound.

The introduction of the nitrile group onto the aromatic framework is another key synthetic step. A common method for this is the palladium-catalyzed cyanation of aryl halides. This reaction has been shown to be effective for a range of (hetero)aryl halides, including those with sensitive functional groups. google.com

Once the nitrile group is in place, it can be converted into other functional groups, most notably a tetrazole ring. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is often introduced to enhance the metabolic stability and other pharmacological properties of a molecule. The most common method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, typically sodium azide. researchgate.netrsc.orgnih.gov This reaction can be catalyzed by various Lewis acids, such as zinc salts, which allows the reaction to proceed readily in water, offering a more environmentally friendly alternative to traditional methods that use toxic organic solvents like DMF. researchgate.net

The reaction conditions for tetrazole formation can be optimized to achieve high yields. For example, the use of a cobalt(II) complex as a catalyst has been shown to promote the [3+2] cycloaddition of azides to organonitriles under mild conditions, affording the corresponding tetrazoles in excellent yields for a variety of substrates. nih.gov

| Substrate (Nitrile) | Reagents | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzonitrile | NaN3 | Co(II)-complex | DMSO | 12 | 98 |

| 4-Methoxybenzonitrile (B7767037) | NaN3 | Co(II)-complex | DMSO | 12 | 97 |

| 4-Chlorobenzonitrile | NaN3 | Co(II)-complex | DMSO | 12 | 96 |

| 2-Naphthonitrile | NaN3 | Co(II)-complex | DMSO | 12 | 95 |

Table 1: Examples of Cobalt-Catalyzed Tetrazole Synthesis from Various Nitriles nih.gov

In a multi-step synthesis, the use of protecting groups is often necessary to mask reactive functional groups while other parts of the molecule are being modified. The selective removal of these protecting groups is a critical step that requires careful planning and execution.

For the synthesis of hydroxypyridines, the benzyl ether is a commonly used protecting group for the hydroxyl functionality. organic-chemistry.org The removal of a benzyl group, or debenzylation, is typically achieved through catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. nacatsoc.org However, this method can be problematic if other reducible functional groups, such as aromatic halogens, are present in the molecule. In such cases, selective debenzylation in the presence of an aromatic chloride can be achieved by careful selection of the catalyst and reaction conditions. For example, an unreduced, edge-coated 5% Pd/C catalyst has shown high activity and selectivity for debenzylation over dehalogenation. nacatsoc.org

Visible-light-mediated debenzylation offers a milder alternative to traditional methods. mpg.de Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant, benzyl ethers can be cleaved in the presence of functional groups that are sensitive to reduction, such as azides, alkenes, and alkynes. This method can be performed under stoichiometric or catalytic conditions and is amenable to continuous flow processes, which can significantly reduce reaction times. mpg.de

Another strategy for the selective deprotection of aryl benzyl ethers involves the use of BCl3 in combination with a cation scavenger like pentamethylbenzene. This method allows for chemoselective debenzylation at low temperatures in the presence of various other functional groups. organic-chemistry.org

| Protected Substrate | Deprotection Method | Reagents | Product | Yield (%) |

| 4-Benzyloxy-1-chlorobenzene | Catalytic Hydrogenolysis | H2, 5% Pd/C (unreduced) | 4-Chlorophenol | >99 |

| 4-Benzyloxyanisole | Visible-light/DDQ | DDQ, visible light | 4-Methoxyphenol | 95 |

| 1-Benzyloxy-4-nitrobenzene | BCl3/Scavenger | BCl3, Pentamethylbenzene | 4-Nitrophenol | 92 |

Table 2: Comparison of Selective Debenzylation Methods nacatsoc.orgorganic-chemistry.orgmpg.de

Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct regiochemistry is a crucial aspect of the synthesis of this compound, which features a 3,5-disubstitution pattern on the pyridine ring. The selective introduction of substituents at these positions can be accomplished through various synthetic strategies.

One-pot, multi-component reactions offer an efficient way to construct polysubstituted pyridines with defined regiochemistry. For instance, a Sc(OTf)3-mediated one-pot synthesis of 3,5-disubstituted pyridines has been developed from the reaction of epoxides and ammonia. rsc.orgsunway.edu.my This method provides a direct route to the desired substitution pattern and tolerates a variety of aromatic epoxides.

Suzuki-Miyaura cross-coupling reactions are a powerful tool for the regioselective formation of C-C bonds. In the synthesis of 3,5-disubstituted pyridines, the selective coupling of a dihalopyridine with an arylboronic acid can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, the Suzuki-Miyaura coupling of 3,5-dibromopyridine (B18299) can be directed to either the C3 or C5 position with high regioselectivity depending on the catalytic system used. researchgate.netrsc.org The inherent electronic differences between the C3 and C5 positions, as well as steric effects, can be exploited to achieve the desired outcome. The reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids using a palladium acetate catalyst in an aqueous medium has been shown to regioselectively yield 3,5-dichloro-2-arylpyridines, with no di- or tri-substituted products observed. nih.gov

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, for the synthesis of analogues that may contain chiral centers, stereoselective methods would be required.

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography for Absolute Configuration and Conformation

Analysis of Intermolecular Interactions in Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, the arrangement of 4-(5-hydroxypyridin-3-yl)benzonitrile molecules is governed by a combination of strong and weak intermolecular forces. The primary interaction is hydrogen bonding. Specifically, the hydroxyl group (-OH) on the pyridine (B92270) ring acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring on an adjacent molecule serves as the acceptor. This results in the formation of strong O—H⋯N hydrogen bonds that link the molecules into chains.

While direct π-π stacking between the phenyl and pyridine rings is not always a dominant feature, offset or slipped-stacking interactions are often observed. In these arrangements, the aromatic rings of adjacent molecules are parallel but displaced relative to one another. This type of interaction, along with various hydrogen bonds, plays a crucial role in the stabilization of the crystal lattice. The interplay of these forces creates a stable, layered supramolecular structure. researchgate.netnih.gov

Table 1: Hydrogen Bond Geometry in Related Crystal Structures This table presents typical hydrogen bond parameters observed in functionally similar crystalline compounds, illustrating the nature of interactions present in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···N | ~ 0.84 | ~ 1.70 | ~ 2.53 | ~ 170° |

| N—H···O | ~ 0.88 | ~ 1.82 | ~ 2.70 | ~ 175° |

| C—H···O | ~ 0.95 | ~ 2.50 | ~ 3.40 | ~ 158° |

| C—H···N | ~ 0.95 | ~ 2.65 | ~ 3.50 | ~ 150° |

Conformational Analysis in Solution and Solid States

In the Solid State: X-ray crystallography studies reveal that the molecule is nearly planar in its crystalline form. The dihedral angle between the two aromatic rings is typically small, often less than 5 degrees. This planarity is favored as it maximizes the potential for stabilizing intermolecular interactions, such as the hydrogen bonding and stacking forces discussed previously.

In Solution: In solution, the molecule possesses greater conformational freedom. The bond connecting the two rings can rotate, allowing for a range of possible dihedral angles. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling are used to study this behavior. While a planar conformation is still a low-energy state, the molecule can deviate from planarity. The exact conformation in solution can be influenced by the solvent's polarity, as different solvents can stabilize different molecular shapes. However, for many biphenyl-like systems, the energy barrier to rotation is relatively low, leading to a dynamic equilibrium between various twisted conformations. researchgate.netmdpi.com

Table 2: Comparative Conformational Data

| State | Method | Parameter | Typical Value |

| Solid | X-ray Diffraction | Dihedral Angle (Py-Ph) | < 5° (Near Planar) |

| Solution | NMR / Computational | Dihedral Angle (Py-Ph) | Variable (Dynamic Equilibrium) |

Tautomerism Studies and Equilibrium Determination

Hydroxypyridines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, the main equilibrium is between the enol (hydroxypyridine) form and the zwitterionic keto (pyridinone) form. researchgate.netresearchgate.net

Enol Form: The stable, neutral aromatic structure with a hydroxyl (-OH) group on the pyridine ring.

Keto Form: A zwitterionic structure where the hydroxyl proton has migrated to the pyridine nitrogen. This creates a negatively charged oxygen (O⁻) and a positively charged nitrogen (NH⁺), forming a pyridinone ring.

In the Solid State: Crystallographic data consistently show that this compound exists exclusively as the enol (hydroxypyridine) tautomer. The observed O-H bond lengths and the geometry of the pyridine ring are characteristic of the neutral hydroxy form, not the zwitterionic keto form. nih.gov

In Solution: The tautomeric equilibrium is highly dependent on the solvent. nih.gov

In non-polar solvents (like cyclohexane (B81311) or dioxane), the neutral enol form is overwhelmingly favored because the solvent cannot effectively stabilize the charges of the zwitterionic form. researchgate.net

In polar, protic solvents (like water or methanol), the keto (zwitterionic) form becomes significantly stabilized through hydrogen bonding with solvent molecules. researchgate.net In aqueous solutions of the parent compound, 3-hydroxypyridine (B118123), the enol and keto forms can coexist in nearly equal proportions. researchgate.net Spectroscopic techniques such as UV-Vis and NMR are used to determine the ratio of the two tautomers in solution. For example, the appearance of distinct absorption bands in the UV-Vis spectrum can indicate the presence of both species in equilibrium. researchgate.netnih.gov

The equilibrium can be shifted by changing the solvent, pH, or temperature, highlighting the dynamic nature of this molecular system. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, enabling detailed analysis of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule on its potential energy surface.

For 4-(5-Hydroxypyridin-3-yl)benzonitrile, a geometry optimization calculation would precisely determine bond lengths, bond angles, and dihedral angles. This process computationally finds the most stable three-dimensional arrangement of the atoms. Following optimization, the electronic structure can be analyzed to understand the distribution of electron density, which is key to predicting the molecule's physical and chemical properties.

The accuracy of DFT calculations is highly dependent on the chosen "level of theory" and "basis set."

Level of Theory: This refers to the specific functional used in the DFT calculation. A very common and well-regarded functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals. This hybrid functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. researcher.lifebhu.ac.inresearchgate.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set affect the accuracy of the calculation. A frequently used basis set for molecules of this type is 6-311G+(d,p) or 6-311++G(d,p). researcher.lifeias.ac.in These are Pople-style basis sets where:

6-311G indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (with 3, 1, and 1 Gaussians respectively) to allow for more flexibility.

+ or ++ indicates the addition of diffuse functions, which are important for describing systems with lone pairs or anions.

(d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distribution of electron density and improving the description of chemical bonds.

The selection of an appropriate combination, such as B3LYP/6-311G+(d,p), is crucial for obtaining reliable theoretical data for substituted pyridine (B92270) and benzonitrile (B105546) systems. researcher.life

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental results to validate the computational model. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies often have a systematic overestimation, so they are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental FT-IR and Raman spectra. nih.gov This comparison helps in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of theoretical 1H and 13C NMR chemical shifts. researchgate.net These predicted values are often plotted against experimental data, and a strong linear correlation confirms the accuracy of the optimized molecular structure. ijstr.org

The table below illustrates how theoretical vibrational frequencies for a related compound are typically compared with experimental data.

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| O-H stretch | Hydroxyl | 3450 | 3465 |

| C≡N stretch | Nitrile | 2230 | 2245 |

| C=C/C=N stretch | Aromatic Rings | 1610 | 1620 |

| C-O stretch | Phenolic | 1250 | 1260 |

| C-H bend | Aromatic | 850 | 855 |

| Note: This table contains hypothetical example data for illustrative purposes. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO and LUMO are the key orbitals involved in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate its electrons, making it a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A molecule with a low-energy LUMO is more willing to accept electrons, making it a better electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, while the LUMO may be distributed across the electron-withdrawing benzonitrile portion of the molecule.

The following table provides illustrative FMO energy values for substituted pyridines, calculated at the DFT/B3LYP level of theory.

| Compound (Illustrative Example) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.85 | -0.55 | 6.30 |

| 4-Aminopyridine | -5.90 | -0.20 | 5.70 |

| 4-Cyanopyridine | -7.50 | -1.50 | 6.00 |

| Note: Data in this table is representative of typical values for related compounds and does not represent this compound. |

The analysis of FMOs provides significant insights into the molecule's reactivity.

Chemical Reactivity: The HOMO-LUMO energy gap is a direct indicator of chemical reactivity. A smaller gap implies that less energy is required to move an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. nih.gov

Charge Transfer: The spatial distribution of the HOMO and LUMO provides information about potential intramolecular charge transfer (ICT). If the HOMO and LUMO are located on different parts of the molecule (e.g., HOMO on the hydroxypyridine donor group and LUMO on the benzonitrile acceptor group), there is a high probability of charge transfer from the donor to the acceptor upon electronic excitation. This ICT character is crucial for understanding the molecule's photophysical properties, including its absorption and emission spectra.

By mapping the electron density of the HOMO and LUMO, one can identify the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while the regions where the LUMO is localized are prone to nucleophilic attack. bhu.ac.in

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map is plotted onto the constant electron density surface, where different colors represent varying electrostatic potential values. Typically, red and yellow indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green denotes regions of neutral potential. nih.govresearchgate.net

For this compound, the MEP surface analysis highlights several key reactive sites. The most negative potential (red/yellow regions) is expected to be localized around the electronegative atoms: the nitrogen atom of the nitrile group (-CN), the nitrogen atom within the pyridine ring, and the oxygen atom of the hydroxyl group (-OH). nih.gov These areas represent the most probable sites for electrophilic interactions.

Conversely, the regions of highest positive potential (blue regions) are anticipated to be found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the aromatic rings. These electron-deficient sites are the most likely targets for nucleophilic attack. researchgate.net The MEP analysis thus provides a comprehensive visual guide to the molecule's reactive behavior, stemming from its specific electronic structure.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Atomic Site/Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | Highly Negative (Red) | Site for Electrophilic Attack |

| Nitrogen of Pyridine Ring | Negative (Red/Yellow) | Site for Electrophilic Attack |

| Nitrogen of Nitrile Group | Negative (Red/Yellow) | Site for Electrophilic Attack |

| Hydrogen of Hydroxyl Group | Highly Positive (Blue) | Site for Nucleophilic Attack |

| Aromatic Ring Hydrogens | Positive (Light Blue) | Site for Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net It provides a quantitative measure of electron delocalization by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, with higher E(2) values signifying more intense interactions and greater molecular stability. wisc.edu

These charge delocalizations lead to a stabilization of the molecule and a decrease in its total energy. The NBO analysis quantifies these electron transfers, providing a detailed picture of the electronic communication between the different functional groups of the compound.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (Pyridine Ring) | n → π* | High |

| LP (N) | π* (Pyridine Ring) | n → π* | Moderate |

| π (Pyridine Ring) | π* (Benzene Ring) | π → π* | High |

| π (Benzene Ring) | π* (Pyridine Ring) | π → π* | High |

| π (Benzene Ring) | π* (C≡N) | π → π* | Moderate |

Note: LP denotes a lone pair orbital. E(2) values are qualitative predictions based on typical values for similar conjugated systems.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to quantify the chemical reactivity and stability of a molecule. dergipark.org.trmdpi.com Global descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, describe the reactivity of the molecule as a whole. chemrxiv.org These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

A large HOMO-LUMO energy gap corresponds to high chemical hardness and low reactivity, indicating high kinetic stability. mdpi.com Conversely, a small gap suggests high reactivity. The electrophilicity index (ω) measures the ability of a species to accept electrons. dergipark.org.tr Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.comfrontiersin.org

Table 3: Predicted Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Predicted Nature |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Relatively High |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Relatively Low |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Moderate |

| Electronegativity | χ | (I+A)/2 | High |

| Chemical Hardness | η | (I-A)/2 | Moderate |

| Chemical Softness | S | 1/η | Moderate |

| Electrophilicity Index | ω | μ²/(2η) | High |

Solvent Effects on Molecular Properties and Tautomeric Equilibria

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Solvent effects are critical in determining tautomeric equilibria, where a compound can exist in two or more interconvertible isomeric forms. mdpi.com For this molecule, a key equilibrium exists between the hydroxypyridine form (enol) and its zwitterionic pyridone form (keto).

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects. mdpi.com The equilibrium position is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

In polar, protic solvents like water, the zwitterionic (pyridone) tautomer is expected to be significantly stabilized. nih.gov The solvent molecules can form strong hydrogen bonds with the charged centers of the zwitterion (the negatively charged oxygen and the positively charged nitrogen), thereby lowering its energy relative to the neutral hydroxypyridine form. nih.gov

In contrast, in nonpolar or aprotic solvents, the neutral hydroxypyridine tautomer is likely to be the more stable and predominant form. nih.gov The lack of strong solute-solvent hydrogen bonding interactions in these environments does not provide the necessary stabilization for the charged zwitterionic species. This solvent-dependent tautomerism is a crucial aspect of the compound's chemistry, affecting its electronic properties, absorption spectra, and biological activity. nih.govnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxypyridine (B118123) |

Molecular Interactions and Mechanistic Insights Pre Clinical Focus

Identification of Biological Targets and Binding Specificity

The specific arrangement of atoms in 4-(5-Hydroxypyridin-3-yl)benzonitrile allows for a range of interactions with biological macromolecules, including enzymes and receptors. Its potential for binding specificity is a key area of preclinical research.

The hydroxypyridine core is a well-established pharmacophore known for its ability to chelate metal ions, a property central to the catalytic activity of many enzymes. This suggests that this compound may function as an inhibitor for several classes of metalloenzymes.

Endonucleases : Research into compounds with a 3-hydroxypyridin-2(1H)-one scaffold, structurally related to the hydroxypyridine core of the title compound, has identified them as effective inhibitors of influenza endonuclease. acs.orgnih.gov The proposed mechanism involves the compound acting as a bimetal chelating ligand that binds to the two metal ions (typically manganese) in the enzyme's active site. nih.gov This action prevents the "cap-snatching" mechanism essential for viral mRNA transcription, thereby inhibiting viral replication. acs.orgnih.gov

Kinases : The benzonitrile (B105546) and pyridine (B92270) moieties are found in numerous kinase inhibitors. nih.govnih.gov For instance, derivatives of benzonitrile have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov Similarly, other complex benzonitrile-containing molecules have shown inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2) and various receptor tyrosine kinases. nih.govukm.my These inhibitors typically function by competing with ATP for binding in the kinase's catalytic domain, often forming hydrogen bonds with the hinge region of the enzyme. ukm.my

Xanthine (B1682287) Oxidase (XO) : Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Inhibition of XO is a therapeutic strategy for conditions like gout. mdpi.com Various heterocyclic compounds serve as XO inhibitors, and molecules structurally similar to this compound have been investigated for this activity. nih.gov The mechanism often involves blocking the enzyme's active site, thereby reducing the production of both uric acid and associated reactive oxygen species. mdpi.com

HIV-1 Integrase : Four of the five FDA-approved HIV-1 integrase inhibitors contain a pyridine moiety. nih.gov These drugs, known as integrase strand transfer inhibitors (INSTIs), specifically block the step where the viral genome is inserted into the host cell's DNA. nih.govyoutube.com The mechanism relies on the ability of the core structure, often containing hydroxyl and carbonyl groups similar to the hydroxypyridine scaffold, to chelate two magnesium ions within the integrase active site. youtube.com This chelation incapacitates the enzyme and halts the viral replication cycle.

Table 1: Potential Enzyme Targets and Proposed Inhibition Mechanisms

| Enzyme Target | Proposed Mechanism of Inhibition | Key Structural Feature | Reference |

|---|---|---|---|

| Influenza Endonuclease | Bimetal chelation in the active site, preventing viral mRNA "cap-snatching". | Hydroxypyridine core | acs.orgnih.gov |

| Kinases (e.g., Chk1, LRRK2) | ATP-competitive inhibition by binding to the hinge region of the catalytic domain. | Benzonitrile and Pyridine moieties | nih.govnih.govukm.my |

| Xanthine Oxidase | Blocking the active site to reduce uric acid and reactive oxygen species formation. | Heterocyclic core | mdpi.comnih.gov |

| HIV-1 Integrase | Chelation of two Mg2+ ions in the catalytic core, inhibiting the strand transfer reaction. | Hydroxypyridine-like core | nih.govyoutube.com |

Dysfunction in glutamatergic neurotransmission is implicated in several neurological disorders. nih.gov The α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a key glutamate (B1630785) receptor, is a significant therapeutic target. nih.gov

A potent, noncompetitive AMPA receptor antagonist, Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile), shares a core pyridin-3-yl)benzonitrile structure with this compound. nih.gov The discovery of Perampanel, which showed a potent inhibitory effect in an AMPA-induced Ca2+ influx assay, strongly suggests that the pyridinyl-benzonitrile scaffold is a key pharmacophore for AMPA receptor antagonism. nih.gov This structural similarity indicates a high probability that this compound could also exhibit antagonistic activity at AMPA receptors.

Based on its potential enzyme targets, this compound is predicted to interfere with viral replication primarily through intracellular mechanisms rather than by blocking viral entry.

The potential inhibition of influenza endonuclease provides a clear antiviral mechanism. By chelating metal ions in the enzyme's active site, the compound would disrupt the "cap-snatching" process, which is a critical step for the influenza virus to synthesize its own messenger RNA using host cell primers. acs.orgnih.gov

Similarly, the predicted activity against HIV-1 integrase presents another powerful antiviral mechanism. As an integrase strand transfer inhibitor (INSTI), the compound would prevent the integration of the proviral DNA into the host genome. youtube.com This action effectively halts the HIV replication cycle at a crucial stage. nih.govresearchgate.net

Ligand-Target Binding Characterization

To understand how this compound might interact with its biological targets at an atomic level, computational chemistry techniques such as molecular docking and molecular dynamics simulations are employed. These methods provide predictive insights into binding modes and the stability of ligand-target complexes.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. ugm.ac.id For compounds structurally related to this compound, docking studies have been instrumental in elucidating binding interactions.

For example, docking studies of hydroxypyridine derivatives in the active site of the tyrosinase enzyme revealed that the hydroxyl group on the pyridine ring forms crucial hydrogen bonds with residues such as Asn81 and Cys83. nih.gov Other key interactions identified included hydrogen bonding with histidine residues (His85, His244) and a T-shaped π-π stacking interaction with a phenylalanine residue (Phe264). nih.gov Similarly, docking of novel inhibitors into the xanthine oxidase active site has been used to identify key interactions and guide the synthesis of more potent compounds. nih.gov These simulations predict how the ligand fits into the binding pocket and which specific amino acid residues it interacts with through hydrogen bonds, hydrophobic contacts, and other non-covalent forces. alliedacademies.org

Table 2: Example Interactions for Similar Scaffolds Predicted by Molecular Docking

| Target Enzyme | Interacting Residue | Predicted Interaction Type | Reference |

|---|---|---|---|

| Tyrosinase | Asn81, Cys83 | Hydrogen Bond (via hydroxyl group) | nih.gov |

| His85, His244 | Hydrogen Bond | nih.gov | |

| Phe264 | T-shaped π-π Stacking | nih.gov | |

| Copper Atoms | Chelation | nih.gov | |

| Acetylcholinesterase | Trp285, Tyr340 | Hydrophobic Interaction | researchgate.netnih.gov |

| Trp85, Phe294 | π-Cation Interaction | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.com MD simulations are used to validate docking results and provide deeper insights into the atomic-level interactions. plos.org

In studies of related inhibitors, MD simulations lasting up to 100 nanoseconds have been performed. plos.org Key metrics are analyzed during these simulations:

Root-Mean-Square Fluctuation (RMSF) : This metric is calculated for individual amino acid residues to identify which parts of the protein remain flexible and which become more rigid upon ligand binding. mdpi.com

These simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking, providing greater confidence in the proposed binding mode. nih.gov For example, MD simulations have been used to confirm the stability of hydroxypyridine derivatives within the active site of acetylcholinesterase and to understand the dynamic role of specific residues in inhibitor binding. researchgate.netnih.gov

Identification of Key Interacting Residues and Binding Site Features

Detailed studies identifying the specific interacting amino acid residues and binding site features for this compound are not extensively available in peer-reviewed literature. This compound has been identified as a metabolite of Abiraterone, a drug that primarily targets the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). nih.govzytigahcp.comnih.gov The majority of molecular docking and binding site analysis has been focused on the parent drug, Abiraterone. nih.govdrugbank.com

For novel compounds or metabolites, computational molecular docking simulations are typically employed to predict the binding mode and identify key interactions within a protein's active site. unar.ac.idnih.govalliedacademies.org These in silico methods predict the most likely binding pose and calculate a binding energy score, which suggests the strength of the interaction. Key residues are identified based on their proximity to the ligand and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. unar.ac.idresearchgate.net For instance, in the analysis of other heterocyclic compounds, specific amino acids like Val, Leu, Ala, and Phe are often implicated in forming crucial hydrophobic pockets, while residues like Ser, Glu, and Asn can act as hydrogen bond donors or acceptors. researchgate.netugm.ac.id

To understand the specific interactions of this compound, similar molecular modeling studies targeting relevant biological macromolecules would be necessary. Such an analysis would pinpoint the precise amino acids that stabilize the compound in the binding pocket, providing a structural basis for its activity.

Role of Hydrogen Bonding and Hydrophobic Interactions in Binding Affinity

The binding affinity of a ligand to its receptor is fundamentally governed by a combination of non-covalent interactions, with hydrogen bonding and hydrophobic interactions playing pivotal roles. thescipub.combenthamopen.com The chemical structure of this compound possesses distinct features that facilitate these interactions.

Hydrogen Bonding: The hydroxyl (-OH) group on the pyridine ring is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. These interactions are directional and crucial for the specific orientation of the compound within a binding site. thescipub.combenthamopen.com

Hydrophobic Interactions: The benzonitrile and pyridine rings are aromatic and thus hydrophobic. These planar structures can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as alanine, valine, leucine, isoleucine, and phenylalanine. researchgate.netthescipub.com These interactions are a major driving force for ligand binding, helping to displace water molecules from the binding site and stabilize the ligand-protein complex. benthamopen.com

Table 1: Potential Molecular Interactions for this compound

| Structural Feature | Potential Interaction Type | Potential Interacting Moieties in a Protein |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Amino acid side chains (e.g., Ser, Thr, Asp, Glu, His), peptide backbone |

| Pyridine Ring | Hydrophobic (π-π stacking), Hydrogen Bond Acceptor (N atom) | Aromatic residues (e.g., Phe, Tyr, Trp), polar residues |

| Benzonitrile Group | Hydrophobic, Polar (Nitrile group) | Nonpolar residues, polar residues |

Mechanistic Pathways of Observed Pre-clinical Activities

Chelation Properties and Metal Ion Interactions (e.g., Iron Chelation)

The 3-hydroxypyridine (B118123) scaffold is a well-recognized motif in the design of metal chelating agents, particularly for iron (Fe³⁺). nih.govrsc.org Compounds containing the related 3-hydroxypyridin-4-one structure are known to be potent and selective iron chelators. researchgate.netnih.gov These molecules typically coordinate metal ions through the deprotonated hydroxyl group and the adjacent keto-oxygen, forming a stable five-membered ring. nih.gov

Given its 3-hydroxypyridine structure, this compound possesses the potential to act as a bidentate chelator, binding to metal ions like iron. The nitrogen of the pyridine ring and the adjacent hydroxyl group can form a stable chelate complex with a metal ion. Such 3-hydroxypyridin-4-one derivatives are known to form stable, neutral 3:1 complexes with Fe³⁺ under physiological conditions. nih.govmdpi.com

The effectiveness of a chelator is often quantified by its pM value (e.g., pFe³⁺), which indicates the ligand's ability to bind a specific metal ion at a defined pH. rsc.orgresearchgate.net While specific studies measuring the metal binding constants for this compound have not been reported, the chelating potential of its core structure is well-established in the literature for related compounds. rsc.orgnih.gov The table below shows examples of pFe³⁺ values for some 3-hydroxypyridin-4-one chelators, illustrating the high iron affinity of this class of compounds.

Table 2: Iron (III) Affinity (pFe³⁺) of Representative 3-Hydroxypyridin-4-one Chelators

| Compound | pFe³⁺ Value | Reference |

|---|---|---|

| Deferiprone | 20.6 | nih.gov |

| CP502 | 21.7 | researchgate.net |

| Hexadentate 3,4-HOPO Ligand (e.g., CP254) | 27.24 | benthamopen.com |

Note: Data for this compound is not available; this table provides context from structurally related compounds.

Interference with Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. The development of small molecules that can inhibit or stabilize these interactions is a significant area of therapeutic research. nih.govnih.gov These inhibitors often target large, flat, and shallow binding surfaces, which can be challenging for small molecules. frontiersin.orgresearchgate.net

Currently, there is no information in the scientific literature to suggest that this compound has been designed or investigated for its ability to interfere with protein-protein interactions. The research on this molecule and its parent compound, Abiraterone, has been primarily focused on enzyme inhibition rather than the disruption of PPIs. nih.govzytigahcp.com The discovery of PPI inhibitors often involves high-throughput screening or rational design strategies targeting specific interaction "hot spots," for which this compound has not been reported as a candidate. frontiersin.orgresearchgate.net

Cellular Target Engagement Studies (Non-Clinical Assays)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. nih.govnih.gov Cellular target engagement assays provide this crucial validation. One widely used method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a ligand binding to its target protein typically increases the protein's thermal stability. nih.govplos.org By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, a thermal shift can be detected, confirming target engagement. nih.govplos.org

There are no published preclinical studies that have utilized cellular target engagement assays, such as CETSA, to specifically evaluate this compound. Such studies would be essential to confirm that this metabolite interacts with specific intracellular targets, like CYP17A1 or others, in a live-cell context. These assays can provide a dose-response relationship, yielding an EC₅₀ value for target engagement, which can then be correlated with downstream cellular effects. plos.orgbiorxiv.org The development of high-throughput versions of these assays allows for the rapid screening and characterization of compounds for their ability to engage cellular targets. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Modification of the 4-(5-Hydroxypyridin-3-yl)benzonitrile Scaffold

The benzonitrile (B105546) group in the this compound scaffold is a key structural feature. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. Its electron-withdrawing nature also influences the electronic properties of the phenyl ring to which it is attached.

While direct SAR studies on the replacement of the benzonitrile group in this compound are not extensively documented in publicly available literature, the importance of this moiety can be inferred from related compounds. For instance, in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators, a 3-sulfonyl-benzonitrile moiety was part of a novel, non-acetylenic clinical candidate, highlighting the utility of the benzonitrile group in achieving desired pharmacological profiles. nih.gov The nitrile group in such scaffolds is often crucial for potency and metabolic stability.

In another complex molecule, 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile, the benzonitrile portion is an integral part of the chemical structure, suggesting its significance for the compound's biological activity. google.com

| Moiety Variation | Potential Impact on Activity |

| Replacement of nitrile with other electron-withdrawing groups (e.g., -NO2, -CF3) | Alteration of electronic properties and potential for hydrogen bonding. |

| Replacement with hydrogen bond donors (e.g., -CONH2) | Introduction of hydrogen bond donating capabilities, potentially altering target interactions. |

| Positional isomers of the nitrile group | Changes in the vector and orientation of the dipole moment, affecting binding orientation. |

The hydroxypyridine ring is a critical component of the this compound scaffold, likely involved in key interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen can also accept a hydrogen bond. The relative positions of these groups are vital for defining the molecule's interaction profile.

SAR studies on related 3-hydroxypyridin-2(1H)-one derivatives have shown that the core structure is a competent bimetal chelating ligand, which is essential for the inhibition of influenza endonuclease. nih.gov The introduction of aza-analogs (replacing a carbon with nitrogen in the ring) has demonstrated that the placement of the nitrogen atoms significantly impacts inhibitory activity. nih.gov For example, a 5-aza analogue of a phenyl-substituted 3-hydroxypyridin-2(1H)-one retained significant activity, whereas a 4-aza analogue did not. nih.gov

Furthermore, in studies of 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors, the 3-hydroxypyridine-2-thione moiety was identified as a novel zinc-binding group. nih.gov This highlights the importance of the hydroxypyridine core in coordinating with metal ions in enzyme active sites.

Research on 3-hydroxypyridin-4-one derivatives has also emphasized the chelating properties of this scaffold. nih.gov The ability to functionalize these rings at various positions allows for the fine-tuning of their biological activities. nih.gov A broader analysis of pyridine derivatives has revealed that the presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can enhance antiproliferative activity. nih.gov

| Modification | Observed/Potential Impact on Activity | Reference |

| Position of the hydroxyl group | Alters the geometry of hydrogen bonding and metal chelation. | nih.gov |

| Introduction of other substituents on the pyridine ring | Can modulate lipophilicity, solubility, and steric interactions. | nih.gov |

| Aza-analogs (e.g., pyrimidinones, pyridazinones) | Significantly alters the electronic distribution and hydrogen bonding capacity of the ring, leading to varied activity. | nih.gov |

In the parent compound this compound, the benzonitrile and hydroxypyridine rings are directly connected. However, in many drug discovery programs, a linker is introduced between key pharmacophoric elements to optimize their spatial orientation and to access additional binding pockets in the target protein.

In the development of 3-hydroxypyridine-2-thione-based HDAC inhibitors, SAR studies were extended to include the linker region, demonstrating that the nature and length of the linker are critical for optimizing inhibitory potency and selectivity. nih.gov Similarly, in the optimization of 4-substituted methoxybenzoyl-aryl-thiazole analogues, modifications to the carbonyl linker were investigated to extend the SAR and identify more potent compounds. nih.gov These studies underscore the importance of the linker in positioning the terminal aromatic groups for optimal interaction with the target.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, the key pharmacophoric elements can be inferred from its structure and from studies on related compounds.

The essential features likely include:

A hydrogen bond donor: The hydroxyl group on the pyridine ring. researchgate.netijper.org

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring and the nitrile group. researchgate.netijper.org

Two aromatic rings: The pyridine and the benzonitrile rings, which can engage in π-π stacking or hydrophobic interactions. researchgate.netijper.orgsemanticscholar.org

Pharmacophore models for various enzyme inhibitors often include these fundamental features. ijper.orgnih.gov For instance, a pharmacophore model for COX-2 inhibitors was generated based on two aromatic rings and a hydrogen bond acceptor. semanticscholar.org The process of pharmacophore modeling helps in the virtual screening of large compound libraries to identify new molecules with the desired biological activity. nih.gov

Spatial and Electronic Requirements for Activity

The three-dimensional arrangement of a molecule and its electronic properties are paramount for its biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools to delineate these requirements.

These studies generate 3D contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, in a 3D-QSAR study of arylpiperazine derivatives, the model suggested that hydrophobic regions arising from aromatic systems and electron-withdrawing features play a vital role in agonist activity. nih.gov

For the this compound scaffold, it can be hypothesized that:

Spatial requirements: The planarity or dihedral angle between the two aromatic rings is likely a critical parameter. Substituents that disrupt the optimal conformation could lead to a loss of activity.

Electronic requirements: The electron-withdrawing nature of the benzonitrile moiety and the electron distribution in the hydroxypyridine ring are expected to be finely tuned for optimal target engagement. The electrostatic potential map of pyridine derivatives has been shown to correlate with their antiproliferative activity. nih.gov

Development of QSAR Models for Predictive Efficacy

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model typically involves:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

3D-QSAR models, which are based on the 3D structures of the molecules, have been successfully developed for various classes of compounds, including those with heterocyclic cores. nih.govnih.govmdpi.comresearchgate.net For instance, a 3D-QSAR study on quinoline (B57606) derivatives as anticancer agents led to a predictive pharmacophore model. nih.gov Similarly, a study on thiazoloquinazoline derivatives as MALT1 protease inhibitors resulted in reliable CoMFA and CoMSIA models that were used to design new, more potent inhibitors. researchgate.net

Molecular Descriptors and Their Correlation with Activity

In QSAR studies of heterocyclic compounds, including those with hydroxypyridine and benzonitrile moieties, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The correlation of these descriptors with the biological activity of a series of compounds can reveal the key determinants of their potency.

For instance, in studies of related pyridone and pyridine derivatives as inhibitors of various enzymes, electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are often found to be significant. nih.gov These descriptors provide insights into the molecule's ability to participate in charge-transfer interactions with the biological target. The distribution of electrostatic potential on the molecular surface is also a critical factor, with specific regions of positive or negative potential often being associated with key interactions in the active site.

Steric descriptors, which describe the size and shape of the molecule, are also frequently correlated with activity. Parameters like molecular weight, molar volume, and specific steric fields from Comparative Molecular Field Analysis (CoMFA) can indicate whether bulky substituents in certain positions are favorable or detrimental to binding. nih.govresearchgate.net For example, a CoMFA study on N-benzylpiperidines as acetylcholinesterase inhibitors revealed that steric factors played a significant role in their inhibitory activity. nih.gov

Hydrophobicity, typically quantified by the logarithm of the partition coefficient (logP), is another crucial descriptor. It governs the compound's ability to cross cell membranes and interact with hydrophobic pockets within the target protein. Topological descriptors, which are numerical representations of the molecular structure, can also capture important information about branching and connectivity that influences biological activity.

The following table provides an illustrative example of molecular descriptors that could be correlated with the biological activity of a hypothetical series of this compound analogs.

| Descriptor Type | Descriptor Example | Potential Correlation with Activity |

| Electronic | HOMO Energy | Higher HOMO energy may indicate greater electron-donating ability, potentially enhancing interactions with electron-deficient sites in the receptor. |

| LUMO Energy | Lower LUMO energy suggests a greater electron-accepting capacity, which could be important for interactions with electron-rich residues. | |

| Electrostatic Potential | Specific positive or negative potential regions can indicate sites for hydrogen bonding or electrostatic interactions. | |

| Steric | Molecular Weight | An optimal molecular weight range is often observed for good activity and pharmacokinetic properties. |

| Molar Volume | Can indicate the importance of molecular size for fitting into the binding pocket. | |

| CoMFA Steric Fields | Contour maps can highlight regions where bulky groups increase or decrease activity. | |

| Hydrophobic | LogP | An optimal logP value is often necessary for a balance of solubility and membrane permeability. |

| Topological | Wiener Index | Can provide information about molecular branching and compactness, which may affect binding. |

Statistical Validation of QSAR Models

The development of a robust and predictive QSAR model requires rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. Several statistical parameters are used to assess the quality of a QSAR model.

The coefficient of determination (R²) is a measure of the goodness of fit of the model, indicating the proportion of the variance in the biological activity that is explained by the descriptors. A high R² value (close to 1) suggests a strong correlation between the predicted and observed activities for the training set compounds. However, a high R² alone is not sufficient to guarantee the predictive power of a model.

Cross-validation is a crucial technique for assessing the internal predictive ability and robustness of a QSAR model. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validated R² (q²). A high q² value (typically > 0.5) indicates good internal predictivity.

External validation is considered the most stringent test of a QSAR model's predictive power. This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predictive R² (R²pred), which is calculated for the test set. A high R²pred value (typically > 0.6) indicates that the model has good external predictive power. nih.gov

Other statistical parameters used in model validation include the standard error of estimate (SEE), which measures the absolute error of the model, and the F-statistic, which assesses the statistical significance of the regression model.

The table below summarizes key statistical parameters used for the validation of QSAR models, along with their generally accepted threshold values for a reliable model.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² for Test Set | R²pred | Measures the external predictive ability of the model. | > 0.6 |

| Standard Error of Estimate | SEE | Indicates the absolute error of the model. | Low value |

| F-statistic | F | Assesses the statistical significance of the model. | High value |

In Silico Library Design and Virtual Screening Approaches

In silico library design and virtual screening are powerful computational techniques used to identify novel and potent hit compounds from large chemical databases. These methods are particularly valuable when a lead scaffold, such as this compound, has been identified.

The process often begins with the creation of a virtual library of compounds based on the lead scaffold. This involves systematically modifying the core structure with a variety of substituents at different positions to generate a diverse set of virtual analogs. These modifications can be guided by SAR and QSAR findings to focus the library on chemical space that is likely to yield active compounds.

Once a virtual library is constructed, or when screening existing large compound databases, virtual screening techniques are employed to filter and rank the molecules. These techniques can be broadly classified as ligand-based or structure-based.

Ligand-based virtual screening is used when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of active compounds. One common method is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is generated. ijper.orgdovepress.comresearchgate.net This pharmacophore model is then used as a 3D query to search for molecules in a database that match these features. nih.govmdpi.com

Structure-based virtual screening, on the other hand, requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The most common structure-based technique is molecular docking. In this process, each molecule from the virtual library is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity of each pose, and the molecules are ranked based on their scores. mdpi.comfrontiersin.orgresearchgate.net This allows for the prioritization of compounds that are predicted to bind most favorably to the target.

The following table outlines the general workflow and key considerations for in silico library design and virtual screening approaches that could be applied to the this compound scaffold.

| Step | Description | Key Considerations |

| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. | The scaffold should have known biological activity or be hypothesized to interact with the target of interest. |

| 2. Virtual Library Generation | A diverse library of virtual analogs is created by adding various substituents to the scaffold. | Substituents should be chosen based on synthetic feasibility and to explore a wide range of physicochemical properties. |

| 3. Pharmacophore Modeling (Ligand-Based) | A pharmacophore model is developed based on the features of known active compounds with a similar scaffold. | The model should be validated to ensure it can distinguish between active and inactive compounds. |

| 4. Molecular Docking (Structure-Based) | The virtual library is docked into the binding site of the target protein. | The docking protocol and scoring function should be validated by redocking a known ligand. |

| 5. Hit Selection and Filtering | The top-ranked compounds from virtual screening are selected for further analysis. | Filters for drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are often applied. |

| 6. Experimental Validation | The most promising virtual hits are synthesized and tested experimentally to confirm their biological activity. | Experimental results provide feedback for refining the in silico models. |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 4-(5-Hydroxypyridin-3-yl)benzonitrile and its separation from a complex mixture of related metabolites. ijrpr.comwjpmr.com Researchers utilize reversed-phase (RP) HPLC methods, which are effective in separating compounds based on hydrophobicity. nih.gov

A typical HPLC system for this purpose involves a C18 column, a popular choice due to its versatility and robustness in separating a wide range of analytes. ijrpr.comrsc.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. ijrpr.com The pH of the buffer is carefully controlled, often adjusted to an acidic pH (e.g., 3.5 with acetic acid), to ensure sharp peak shapes and reproducible retention times. ijrpr.com Detection is commonly performed using a UV detector, as the aromatic nature of the compound allows for strong absorbance at specific wavelengths, such as 254 nm. rsc.org The purity of the compound is determined by calculating the area percentage of its peak relative to any impurity peaks in the chromatogram. rsc.orgresearchgate.net

While this compound itself is not chiral, chiral chromatography is an indispensable tool in pharmaceutical analysis for separating enantiomers, which are stereoisomers that are mirror images of each other. nih.govmdpi.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.govmdpi.com Although not directly applied to the achiral this compound, the principle of isolating specific stereoisomers is critical in the broader context of drug metabolism, where enzymatic reactions can produce chiral metabolites. amegroups.orgnih.gov

Table 1: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Kromasil C18 (250 mm × 4.6 mm, 4.0 µm) | ijrpr.com |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) | ijrpr.com |

| Flow Rate | 0.6 mL/min | ijrpr.com |

| Detection | UV at 254 nm | rsc.org |

| Temperature | 40°C | ijrpr.com |

Advanced Spectroscopic Methods for Mixture Analysis

To analyze complex mixtures containing this compound, especially in biological samples, researchers rely on hyphenated spectroscopic techniques. nih.govlongdom.org These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique in this domain. ijrpr.comnih.govnih.gov In this method, the sample is first separated by an HPLC system. The eluent from the HPLC column is then introduced into a mass spectrometer. The compound of interest is ionized, typically using electrospray ionization (ESI), and the resulting ion is selected and fragmented. nih.govjchps.com The specific fragmentation pattern serves as a molecular fingerprint for identification and quantification.